molecular formula C10H9F3O4S B12582995 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647856-25-5

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid

Cat. No.: B12582995
CAS No.: 647856-25-5
M. Wt: 282.24 g/mol
InChI Key: KTXAMEYSBSJWGR-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C10H9F3O4S This compound is characterized by the presence of methoxy groups at the 3 and 4 positions, and a trifluoromethylsulfanyl group at the 5 position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves the introduction of methoxy groups and a trifluoromethylsulfanyl group onto a benzoic acid core. One common method involves the use of electrophilic aromatic substitution reactions to introduce these functional groups under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethylsulfanyl group can be reduced to a trifluoromethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzaldehyde or this compound.

    Reduction: Formation of 3,4-dimethoxy-5-(trifluoromethyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethylsulfanyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    3,4-Dimethoxybenzoic acid: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)benzoic acid: Lacks the methoxy groups, leading to variations in reactivity and applications.

Uniqueness: 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the combination of methoxy and trifluoromethylsulfanyl groups on the benzoic acid core

Properties

CAS No.

647856-25-5

Molecular Formula

C10H9F3O4S

Molecular Weight

282.24 g/mol

IUPAC Name

3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoic acid

InChI

InChI=1S/C10H9F3O4S/c1-16-6-3-5(9(14)15)4-7(8(6)17-2)18-10(11,12)13/h3-4H,1-2H3,(H,14,15)

InChI Key

KTXAMEYSBSJWGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)SC(F)(F)F)OC

Origin of Product

United States

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